

# Solubility profile of 5-Amino-3,4-dimethylisoxazole in various solvents

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## Compound of Interest

Compound Name: 5-Amino-3,4-dimethylisoxazole

Cat. No.: B017700

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## Solubility Profile of 5-Amino-3,4-dimethylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Amino-3,4-dimethylisoxazole** (CAS No: 19947-75-2), a key intermediate in the synthesis of pharmaceuticals such as sulfamethoxazole.<sup>[1]</sup> Understanding the solubility of this compound is critical for its effective use in various synthetic procedures, formulation development, and for ensuring reproducible results in both research and manufacturing settings.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	<sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	112.13 g/mol	<sup>[1]</sup> <sup>[3]</sup>
Appearance	White to off-white crystalline solid	<sup>[1]</sup>
Melting Point	116.0-123.0 °C	<sup>[4]</sup>

## Qualitative Solubility Profile

**5-Amino-3,4-dimethylisoxazole** is generally characterized as being soluble in polar organic solvents. This solubility is attributed to the presence of the amino group which can participate in hydrogen bonding.<sup>[1]</sup> While specific quantitative data is not widely published, the following table summarizes the available qualitative information.

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Methanol	Soluble	[1]

## Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of **5-Amino-3,4-dimethylisoxazole** in various solvents. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

## Materials and Equipment

- **5-Amino-3,4-dimethylisoxazole** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dimethyl sulfoxide)
- Analytical balance
- Scintillation vials or glass test tubes with screw caps
- Constant temperature shaker or orbital incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Mobile phase for HPLC analysis (if applicable)
- Standard solutions of **5-Amino-3,4-dimethylisoxazole** of known concentrations

## Experimental Workflow

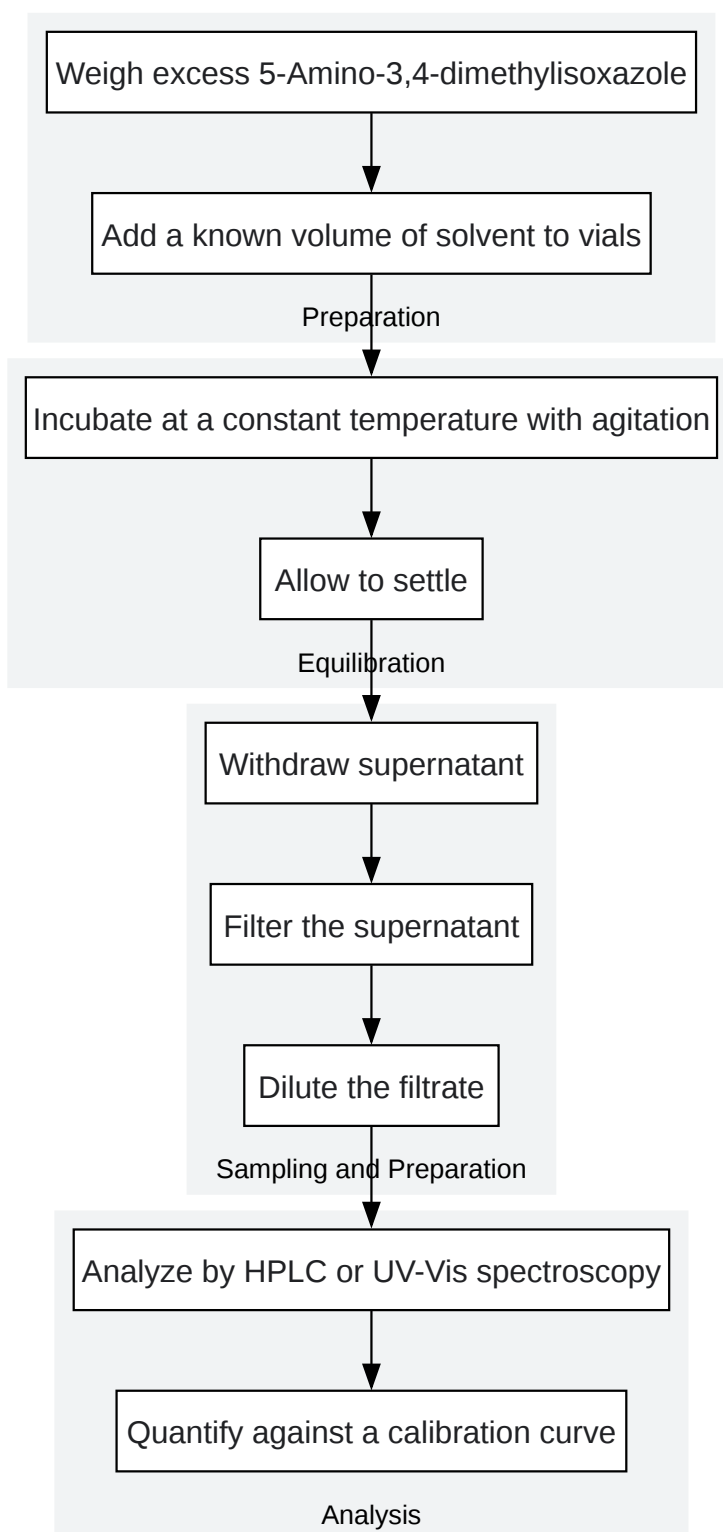


Figure 1: Experimental Workflow for Solubility Determination

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Figure 1: Experimental Workflow for Solubility Determination

## Step-by-Step Procedure

- Preparation of Saturated Solutions:
  - Add an excess amount of solid **5-Amino-3,4-dimethylisoxazole** to several vials. The excess solid is crucial to ensure that a saturated solution is achieved.
  - Accurately add a known volume of the desired solvent to each vial.
  - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker or incubator. A typical temperature for solubility studies is 25 °C.
  - Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, which indicates that equilibrium has been reached.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
  - Carefully withdraw a sample of the supernatant using a syringe.
  - Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
  - Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
- Analysis:
  - Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

- Prepare a calibration curve using standard solutions of **5-Amino-3,4-dimethylisoxazole** of known concentrations.
- Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
- Calculation:
  - Calculate the solubility of **5-Amino-3,4-dimethylisoxazole** in the solvent using the following formula:

$$\text{Solubility (g/L)} = (\text{Concentration from calibration curve}) \times (\text{Dilution factor})$$

## Logical Relationships in Solubility Determination

The process of determining the solubility of a compound like **5-Amino-3,4-dimethylisoxazole** follows a logical progression of steps, each dependent on the successful completion of the previous one. This can be visualized as a decision-making and procedural flowchart.

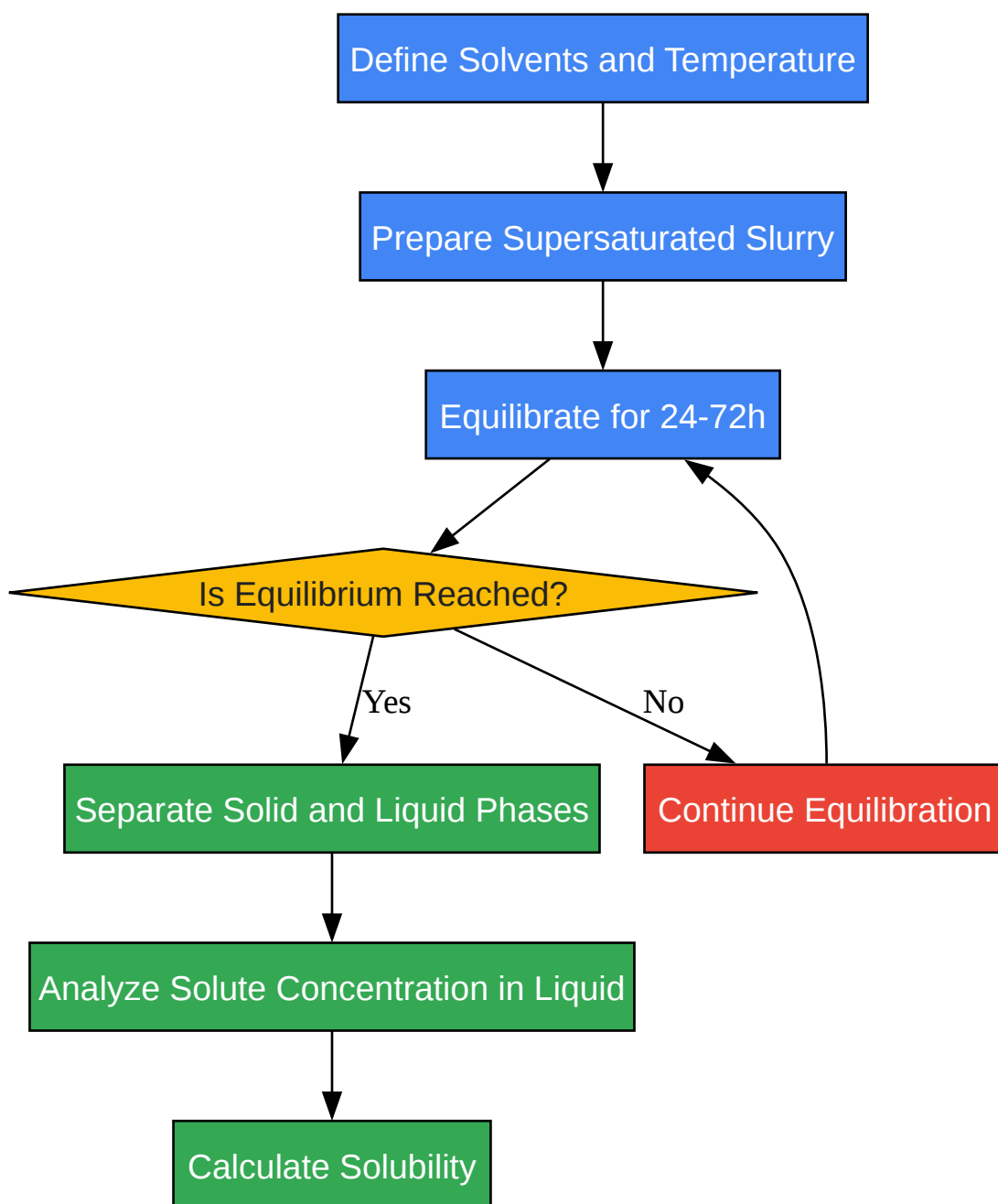


Figure 2: Logical Flow of Solubility Determination

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Figure 2: Logical Flow of Solubility Determination

## Conclusion

The solubility of **5-Amino-3,4-dimethylisoxazole** in polar organic solvents is a key characteristic that facilitates its use in pharmaceutical synthesis. While quantitative data is not

readily available in the public domain, this guide provides a robust experimental protocol for its determination. By following the outlined procedures, researchers and drug development professionals can accurately and reliably measure the solubility of this important intermediate in a variety of solvents, enabling process optimization and ensuring the quality and consistency of their work.

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